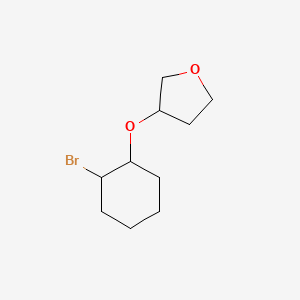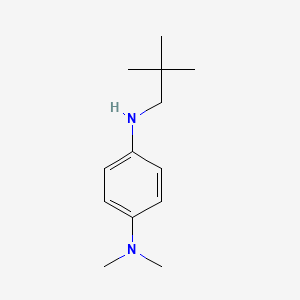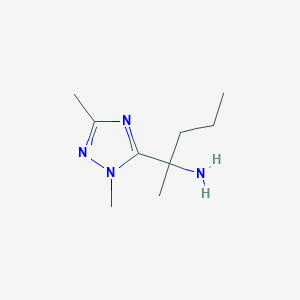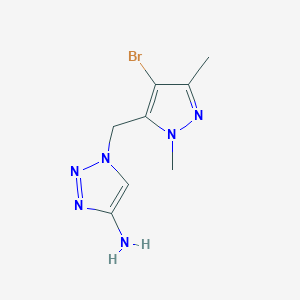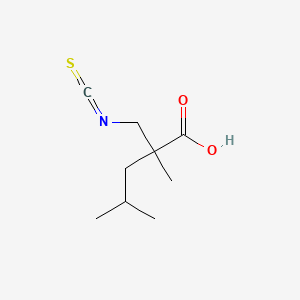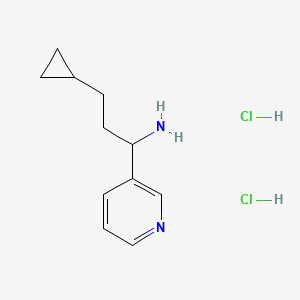
3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H16N2. It is a derivative of pyridine and cyclopropylamine, and it is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves the reaction of cyclopropylamine with pyridine derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where cyclopropylamine reacts with a pyridine derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt form.
化学反应分析
Types of Reactions
3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds like bromoalkanes are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives and cyclopropylamine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates
作用机制
The mechanism of action of 3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the biological system in which it is studied .
相似化合物的比较
Similar Compounds
3-Pyridin-3-ylpropan-1-amine: A similar compound used in organic synthesis and research.
Cyclopropylamine derivatives: These compounds share structural similarities and are used in various chemical reactions.
Uniqueness
3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is unique due to its combination of cyclopropyl and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications.
属性
分子式 |
C11H18Cl2N2 |
|---|---|
分子量 |
249.18 g/mol |
IUPAC 名称 |
3-cyclopropyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11(6-5-9-3-4-9)10-2-1-7-13-8-10;;/h1-2,7-9,11H,3-6,12H2;2*1H |
InChI 键 |
HELBZGQDGCCSKM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CCC(C2=CN=CC=C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)
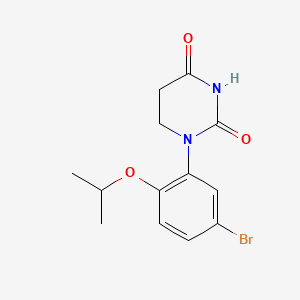
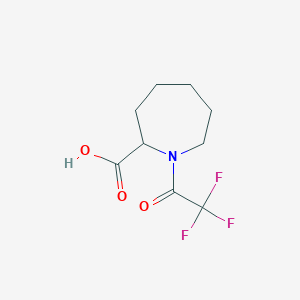
![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)

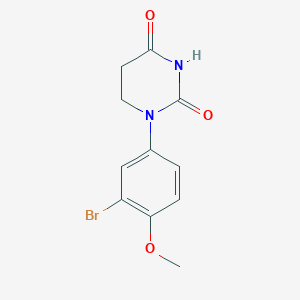
![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)
